molecular formula C14H11N5O2S B257086 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257086
M. Wt: 313.34 g/mol
InChI Key: MVXNZRHZLREQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound belongs to the class of triazolothiadiazoles and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes and pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of GSK-3β, which is involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce glucose levels in diabetic animals, and improve cognitive function in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a suitable candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the development of derivatives and analogs of this compound to improve its selectivity and potency. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 5-methyl-3-isoxazolecarboxylic acid hydrazide with 2-chloro-1-(phenoxymethyl)-1,2,4-triazole in the presence of a base. The resulting product is then treated with thionyl chloride to form the final compound.

Scientific Research Applications

6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Scientific research has shown that this compound exhibits antitumor, antidiabetic, and neuroprotective activities.

properties

Product Name

6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

5-methyl-3-[3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C14H11N5O2S/c1-9-7-11(18-21-9)13-17-19-12(15-16-14(19)22-13)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

MVXNZRHZLREQKU-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=CC=CC=C4

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=CC=CC=C4

Origin of Product

United States

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